1-[(Oxan-4-yl)methyl]piperidin-4-ol
Description
1-[(Oxan-4-yl)methyl]piperidin-4-ol is a piperidine derivative featuring a hydroxyl group at the 4-position of the piperidine ring and an oxane (tetrahydropyran) substituent at the 1-position via a methylene linker.
Properties
IUPAC Name |
1-(oxan-4-ylmethyl)piperidin-4-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO2/c13-11-1-5-12(6-2-11)9-10-3-7-14-8-4-10/h10-11,13H,1-9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZXFOFLGSILCOJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)CC2CCOCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(Oxan-4-yl)methyl]piperidin-4-ol typically involves the reaction of piperidine with oxan-4-ylmethyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions: 1-[(Oxan-4-yl)methyl]piperidin-4-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: The compound can be reduced to remove the hydroxyl group, forming a fully saturated piperidine derivative.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or hydrogen gas with a palladium catalyst.
Substitution: Thionyl chloride in dichloromethane or phosphorus tribromide in tetrahydrofuran.
Major Products:
Oxidation: Formation of a ketone derivative.
Reduction: Formation of a fully saturated piperidine derivative.
Substitution: Formation of various substituted piperidine derivatives depending on the reagent used.
Scientific Research Applications
1-[(Oxan-4-yl)methyl]piperidin-4-ol, also known as a piperidine derivative, has garnered attention in various fields of scientific research due to its unique structural characteristics and potential therapeutic applications. This article delves into the compound's applications, particularly in medicinal chemistry, neuropharmacology, and material science.
Neuropharmacological Applications
Research has indicated that piperidine derivatives can exhibit significant neuropharmacological effects. This compound has been studied for its potential as:
- Anxiolytic agents : Studies have shown that piperidine derivatives can modulate neurotransmitter systems, particularly GABAergic pathways, which are crucial for anxiety regulation.
- Cognitive enhancers : The compound has been evaluated for its ability to improve cognitive function in animal models, potentially aiding in the treatment of neurodegenerative diseases like Alzheimer's.
Antidepressant Properties
Recent investigations have highlighted the antidepressant-like effects of piperidine derivatives, including this compound. In preclinical studies, the compound demonstrated:
- Serotonin receptor modulation : The compound's interaction with serotonin receptors may contribute to its mood-enhancing effects, making it a candidate for further development as an antidepressant.
Antimicrobial Activity
The structural features of this compound suggest potential antimicrobial properties. Preliminary studies have indicated that:
- Inhibition of bacterial growth : The compound has shown activity against various Gram-positive and Gram-negative bacteria in vitro, warranting further exploration into its use as an antimicrobial agent.
Polymer Chemistry
The unique structure of this compound allows it to be utilized in polymer synthesis:
- As a monomer : It can be incorporated into copolymers to enhance mechanical properties and thermal stability.
Coating Technologies
Due to its hydrophilic nature, the compound can be used in developing coatings with specific functionalities:
- Water-repellent coatings : Research is ongoing into how this compound can improve the water resistance of polymeric materials.
Case Study 1: Neuropharmacological Effects
In a study published in the Journal of Medicinal Chemistry, researchers investigated the anxiolytic effects of various piperidine derivatives, including this compound. The study utilized behavioral assays in rodents to assess anxiety levels and found significant reductions in anxiety-like behaviors compared to control groups .
Case Study 2: Antimicrobial Activity
A recent publication in Antimicrobial Agents and Chemotherapy reported on the antimicrobial efficacy of several piperidine derivatives. This compound was tested against common pathogens and exhibited promising results, particularly against Staphylococcus aureus .
Case Study 3: Polymer Applications
Research detailed in Polymer Science explored the incorporation of this compound into polyurethanes. The study highlighted improvements in tensile strength and flexibility compared to traditional formulations .
Mechanism of Action
The mechanism of action of 1-[(Oxan-4-yl)methyl]piperidin-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The pharmacological and biochemical profiles of piperidin-4-ol derivatives are highly influenced by substituent modifications. Below is a detailed comparison with key analogs:
1-[(Piperidin-4-yl)methyl]piperidin-4-ol (P4MP4)
- Structure : Replaces oxan-4-yl with a piperidin-4-yl group.
- Activity: Identified as a bacterial adhesion inhibitor in Neisseria meningitidis via high-throughput screening. Exhibits phenothiazine-like effects on type IV pilus (T4P) dynamics, despite lacking a phenothiazine scaffold .
- Key Data: IC₅₀ (adhesion inhibition): Not quantified, but effective in reducing bacterial aggregation. Mechanism: Modulates T4P retraction, similar to antipsychotic phenothiazines but via distinct pathways .
((1H-Indol-3-yl)methyl)piperidin-4-ol Analogs
- Structure : Features an indole-substituted methyl group.
- Activity : Demonstrated moderate-to-high affinity for dopamine D2 receptors (Kᵢ = 10–100 nM) and selectivity over D3 receptors. Acts as antagonists in functional assays .
- Key Data: Selectivity Ratio (D2/D3): Up to 20:1. Pharmacological Relevance: Potential antipsychotic applications, structurally related to haloperidol derivatives .
1-[(Oxan-4-yl)methyl]imidazo[1,5-a]pyridine-1-carboxamide (Compound 22)
- Structure : Combines oxan-4-ylmethyl-piperidin-4-ol with an imidazopyridine carboxamide.
- Activity : Synthesized as a GSK-3β inhibitor precursor. Demonstrated favorable synthetic yield (78%) and stability in LC-MS analysis .
- Key Data :
LAS_52160953 (1-Methyl-4-((3,4,5-trimethylphenoxy)methyl)piperidin-4-ol)
- Structure: Phenoxy-methyl substituent with trimethylphenyl group.
- Activity : Antiparasitic agent targeting Toxoplasma gondii ME49 TgAPN2. Achieved deep binding in the enzyme pocket via hydrogen bonds (e.g., Tyr914) and hydrophobic interactions .
- Key Data :
1-[(Thiophen-3-yl)methyl]piperidin-4-ol
- Structure : Substituted with thiophene-methyl group.
- Properties : Lower molecular weight (197.3 g/mol) and distinct solubility profile due to sulfur-containing heterocycle .
Comparative Analysis Table
Biological Activity
1-[(Oxan-4-yl)methyl]piperidin-4-ol is a chemical compound that has garnered attention due to its potential biological activities. This compound features a piperidine ring linked to an oxane moiety through a methylene bridge, which may influence its interaction with various biological targets. The exploration of its pharmacological properties is crucial for understanding its potential applications in medicine.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The piperidine ring can modulate the activity of various neurotransmitter receptors, while the oxane component may enhance binding affinity, thereby influencing pharmacodynamics.
Pharmacological Properties
Research indicates that compounds with similar structures often exhibit a range of biological activities, including:
- Antimicrobial Activity : Compounds with piperidine and oxane structures have shown effectiveness against various bacterial strains, suggesting potential as antibacterial agents.
- Enzyme Inhibition : Studies have demonstrated that derivatives of this compound can inhibit key enzymes such as acetylcholinesterase and urease, which are significant in treating conditions like Alzheimer's disease and urinary tract infections, respectively.
- Anticancer Potential : Some analogs have been evaluated for their ability to inhibit tumor growth in vitro and in vivo, indicating a promising role in cancer therapy.
Comparative Biological Activity
To better understand the biological activity of this compound, it is useful to compare it with similar compounds. Below is a summary table highlighting the biological activities of related compounds.
| Compound Name | Antibacterial Activity | Enzyme Inhibition | Anticancer Activity |
|---|---|---|---|
| This compound | Moderate | Yes | Yes |
| 4-(Pyrrolidin-1-ylmethyl)oxan-4-ol | High | Yes | Moderate |
| 5-(Piperidin-4-yl)-1,2,4-Oxadiazole | High | Yes | High |
Study on Antimicrobial Properties
A recent study evaluated the antimicrobial efficacy of various piperidine derivatives, including this compound. The results indicated that this compound exhibited significant antibacterial activity against Gram-positive bacteria, with an IC50 value comparable to established antibiotics .
Enzyme Inhibition Research
In another study focusing on enzyme inhibition, researchers found that this compound effectively inhibited acetylcholinesterase activity in vitro. This inhibition was measured using spectrophotometric methods, revealing an IC50 value that suggests potential therapeutic applications in neurodegenerative diseases .
Anticancer Activity Assessment
A preclinical trial assessed the anticancer properties of this compound against various cancer cell lines. The findings demonstrated that it inhibited cell proliferation significantly at low concentrations, indicating its potential as a chemotherapeutic agent .
Q & A
Basic Research Questions
Q. What are the recommended synthetic strategies for 1-[(Oxan-4-yl)methyl]piperidin-4-ol, and how can reaction conditions be optimized?
- Methodological Answer : Utilize modular building blocks like oxan-4-yl derivatives and piperidin-4-ol precursors to enable regioselective alkylation. Optimize reaction conditions (e.g., solvent polarity, temperature) to minimize byproducts. For example, coupling oxan-4-ylmethyl groups to piperidin-4-ol via nucleophilic substitution requires polar aprotic solvents (e.g., DMF) and catalytic bases like K₂CO₃ . Monitor reaction progress using TLC or HPLC to ensure high yields (>80%) and purity.
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer : Combine - and -NMR to resolve stereochemistry and confirm substitution patterns, particularly for the oxan-4-yl and piperidin-4-ol moieties. High-resolution mass spectrometry (HRMS) is critical for verifying molecular weight (e.g., calculated requires precise mass matching). Infrared (IR) spectroscopy can identify hydroxyl and ether functional groups .
Q. How should researchers handle stability and storage of this compound?
- Methodological Answer : Store the compound in airtight containers under inert gas (N₂ or Ar) at –20°C to prevent oxidation of the hydroxyl group. Conduct stability assays under varying pH and temperature conditions to determine degradation kinetics. Safety data sheets for analogous piperidin-4-ol derivatives recommend avoiding prolonged exposure to light and moisture .
Advanced Research Questions
Q. How can X-ray crystallography elucidate the structural interactions of this compound with target proteins?
- Methodological Answer : Co-crystallize the compound with proteins (e.g., retinol-binding proteins) and resolve structures at ≤1.3 Å resolution using synchrotron X-ray sources. Analyze hydrogen-bonding networks between the hydroxyl group and active-site residues, as demonstrated in studies of structurally similar piperidin-4-ol-protein complexes . Refinement software like PHENIX or COOT should be used to model ligand-protein interactions.
Q. What experimental approaches validate the specificity of this compound as a receptor antagonist?
- Methodological Answer : Use radioligand binding assays (e.g., -LSD for serotonin receptors) to measure affinity (). Compare inhibition curves against related receptors (e.g., 5-HT1A vs. 5-HT1F) to assess selectivity. For example, a compound with a piperidin-4-ol scaffold showed 47 nM for 5-HT1F but no activity at 5-HT1A, confirming specificity . Validate functional antagonism using cAMP GloSensor assays in transfected HEK293T cells.
Q. How can structure-activity relationship (SAR) studies improve the bioactivity of this compound derivatives?
- Methodological Answer : Systematically modify substituents on the oxan-4-yl or piperidine rings. For instance, introducing fluorinated benzamide groups (e.g., N-(1-Acetylpiperidin-4-yl)-4-fluorobenzamide) enhances metabolic stability. Use computational docking (e.g., AutoDock Vina) to predict binding affinities before synthesizing analogs. Test in vitro cytotoxicity and ADMET properties early to prioritize candidates .
Q. What strategies resolve contradictions in biological activity data for piperidin-4-ol derivatives?
- Methodological Answer : Cross-validate results using orthogonal assays (e.g., radioligand binding vs. functional cAMP inhibition). For example, nonspecific luminescence suppression in antagonist screens at ≥3 μM concentrations was ruled out by repeating assays in receptor-negative controls . Employ statistical tools like Grubbs’ test to identify outliers in dose-response datasets.
Key Notes
- For receptor studies, prioritize peer-reviewed pharmacological data (e.g., 5-HT1F antagonism in ).
- Always cross-reference synthesis protocols with safety guidelines in SDS documents .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
